molecular formula C20H25N3O2 B1682606 Pimelic Diphenylamide 106 CAS No. 937039-45-7

Pimelic Diphenylamide 106

Cat. No.: B1682606
CAS No.: 937039-45-7
M. Wt: 339.4 g/mol
InChI Key: WTKBRPXPNAKVEQ-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Pimelic Diphenylamide 106 has a preference toward HDAC3 with a Ki of 14 nM, which is 15 times lower than the Ki for HDAC1 . It exhibits weaker inhibitory activities against HDAC8 . This specificity towards HDAC3 suggests that this compound interacts with this enzyme more readily, potentially affecting the acetylation state of histones and other proteins in the cell .

Cellular Effects

This compound has been shown to restore frataxin levels in cells from Friedreich’s ataxia patients and in a GAA repeat-based Friedreich’s ataxia mouse model . This suggests that this compound can influence gene expression and cellular metabolism by altering the acetylation state of histones and other proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its slow, tight-binding inhibition of class I HDACs . By inhibiting these enzymes, this compound can alter the acetylation state of histones and other proteins, thereby influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound have been shown to exceed the time of direct exposure in both cellular and animal models . This suggests that this compound may have long-term effects on cellular function, potentially due to its slow, tight-binding inhibition of HDACs .

Metabolic Pathways

Given its role as an HDAC inhibitor, it is likely that this compound influences metabolic pathways through its effects on protein acetylation .

Subcellular Localization

Given its role as an HDAC inhibitor, it is likely that this compound localizes to the nucleus where it can exert its effects on histone and protein acetylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TC-H 106 involves the reaction of 2-aminophenyl and 4-methylphenyl heptanediamide. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and ethanol, with ultrasonic assistance to enhance solubility .

Industrial Production Methods: Industrial production of TC-H 106 follows similar synthetic routes but on a larger scale. The compound is stored at -20°C in powder form and can be dissolved in dimethyl sulfoxide or ethanol for use .

Chemical Reactions Analysis

Types of Reactions: TC-H 106 primarily undergoes inhibition reactions with histone deacetylases. It does not show activity against class II histone deacetylases .

Common Reagents and Conditions: The compound is used in cell culture media with fetal bovine serum and HEPES buffer. It is incubated at 37°C in 5% carbon dioxide for 24 hours .

Major Products Formed: The major product formed from the reaction of TC-H 106 with histone deacetylases is hyperacetylated histone H3 .

Properties

IUPAC Name

N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-11-13-16(14-12-15)22-19(24)9-3-2-4-10-20(25)23-18-8-6-5-7-17(18)21/h5-8,11-14H,2-4,9-10,21H2,1H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKBRPXPNAKVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10581754
Record name N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937039-45-7
Record name N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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